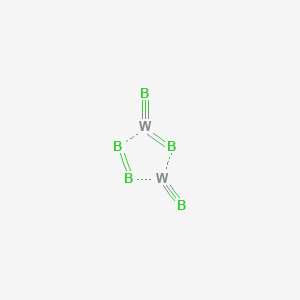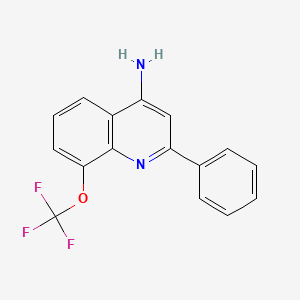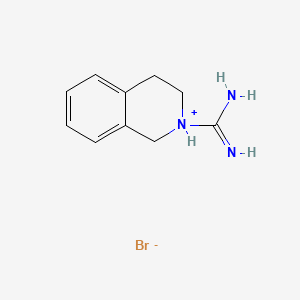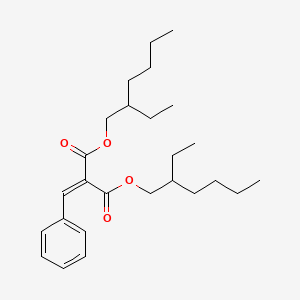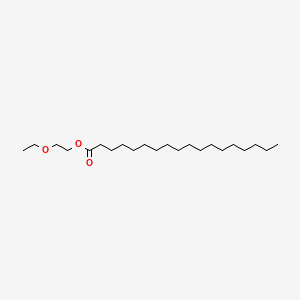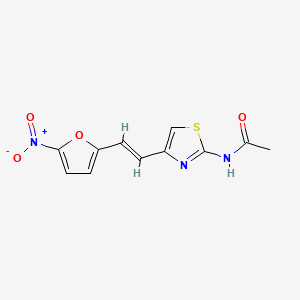
N-(4-(2-(5-Nitro-2-furanyl)ethenyl)-2-thiazolyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(2-(5-Nitro-2-furanyl)ethenyl)-2-thiazolyl)acetamide is a synthetic organic compound that belongs to the class of nitrofuran derivatives. These compounds are known for their broad spectrum of biological activities, including antibacterial, antifungal, and antitumor properties. The presence of both nitrofuran and thiazole moieties in its structure contributes to its diverse pharmacological effects.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-(5-Nitro-2-furanyl)ethenyl)-2-thiazolyl)acetamide typically involves the reaction of 5-nitro-2-furaldehyde with thiosemicarbazide to form a thiazole intermediate. This intermediate is then subjected to a condensation reaction with acetic anhydride to yield the final product. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or methanol, with the use of catalysts like p-toluenesulfonic acid to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely. Solvent recovery and recycling are also integral parts of the industrial process to minimize waste and reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions
N-(4-(2-(5-Nitro-2-furanyl)ethenyl)-2-thiazolyl)acetamide undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form nitroso or hydroxylamine derivatives.
Reduction: The nitro group can be reduced to an amine, which can further react to form various derivatives.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the 2-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and catalytic hydrogenation (H2/Pd) are frequently used.
Substitution: Electrophilic reagents like bromine (Br2) and chlorinating agents are used under controlled conditions.
Major Products Formed
Oxidation: Formation of nitroso and hydroxylamine derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated thiazole derivatives.
Aplicaciones Científicas De Investigación
N-(4-(2-(5-Nitro-2-furanyl)ethenyl)-2-thiazolyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules with potential pharmacological activities.
Biology: Studied for its antibacterial and antifungal properties, particularly against resistant strains of bacteria and fungi.
Medicine: Investigated for its potential as an antitumor agent, with studies focusing on its ability to inhibit cancer cell growth and induce apoptosis.
Industry: Utilized in the development of new antimicrobial coatings and materials.
Mecanismo De Acción
The mechanism of action of N-(4-(2-(5-Nitro-2-furanyl)ethenyl)-2-thiazolyl)acetamide involves multiple pathways:
Antibacterial Activity: The compound interferes with bacterial DNA synthesis by generating reactive oxygen species (ROS) that cause DNA damage.
Antitumor Activity: It induces apoptosis in cancer cells by activating caspase pathways and inhibiting key enzymes involved in cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
Nitrofurantoin: Another nitrofuran derivative with similar antibacterial properties but different structural features.
Furazolidone: A nitrofuran compound used as an antimicrobial agent, particularly in veterinary medicine.
Nitrofurazone: Used as a topical antibacterial agent for wound infections.
Uniqueness
N-(4-(2-(5-Nitro-2-furanyl)ethenyl)-2-thiazolyl)acetamide is unique due to the presence of both nitrofuran and thiazole moieties, which contribute to its broad spectrum of biological activities. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in medicinal chemistry and drug development.
Propiedades
Número CAS |
7350-43-8 |
|---|---|
Fórmula molecular |
C11H9N3O4S |
Peso molecular |
279.27 g/mol |
Nombre IUPAC |
N-[4-[(E)-2-(5-nitrofuran-2-yl)ethenyl]-1,3-thiazol-2-yl]acetamide |
InChI |
InChI=1S/C11H9N3O4S/c1-7(15)12-11-13-8(6-19-11)2-3-9-4-5-10(18-9)14(16)17/h2-6H,1H3,(H,12,13,15)/b3-2+ |
Clave InChI |
OHZHSLXGQCWJRV-NSCUHMNNSA-N |
SMILES isomérico |
CC(=O)NC1=NC(=CS1)/C=C/C2=CC=C(O2)[N+](=O)[O-] |
SMILES canónico |
CC(=O)NC1=NC(=CS1)C=CC2=CC=C(O2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


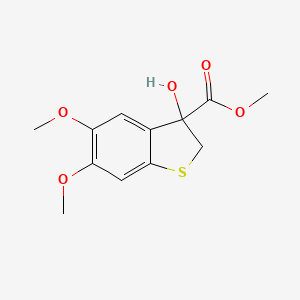
![2-Naphthalenol, decahydro-, [2S-(2alpha,4aalpha,8abeta)]](/img/structure/B13752531.png)

![(-)-2,3-bis-((2S,5S)-2,5-diethylphospholano)benzo[b]thiophene(1,5-cyclooctadiene)rhodium(I)tetrafluoroborate](/img/structure/B13752536.png)
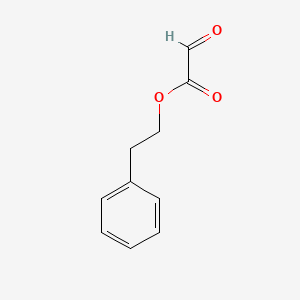
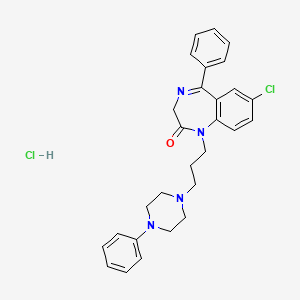
![Acetamide, N-[5-[bis(phenylmethyl)amino]-2-[(2-bromo-4,6-dinitrophenyl)azo]-4-methoxyphenyl]-](/img/structure/B13752557.png)

